molecular formula C20H24N4O4S B2649398 Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate CAS No. 1105235-19-5

Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2649398
CAS No.: 1105235-19-5
M. Wt: 416.5
InChI Key: WXVYKZHSQXSBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound known for its significant application in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a unique structure with a combination of piperazine, pyrimidin, and benzylthio groups, offering distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate generally involves multiple steps. One of the common synthetic routes starts with the preparation of the core 1,6-dihydropyrimidine skeleton, followed by the introduction of benzylthio and piperazine moieties through nucleophilic substitution and coupling reactions under controlled conditions. Typical reagents include ethyl acetoacetate, thiourea, benzyl bromide, and piperazine, with the reactions conducted under reflux in the presence of catalysts such as piperidine and base conditions like sodium ethoxide.

Industrial Production Methods

On an industrial scale, the production method is often optimized for higher yields and cost efficiency. This might involve the use of continuous flow reactors to enhance reaction rates and purity of the product. Solvent-free or green chemistry approaches may be adopted to minimize environmental impact. Reaction optimization includes fine-tuning the concentration of reagents, temperature, and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions including:

  • Oxidation: Can transform the thioether group into a sulfoxide or sulfone under strong oxidizing conditions like with hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the carbonyl group under mild conditions using reagents like sodium borohydride.

  • Substitution: Nucleophilic substitution reactions primarily at the piperazine nitrogen or benzylthio group using alkylating agents.

Common Reagents and Conditions

Key reagents for these reactions include hydrogen peroxide, sodium borohydride, alkylating agents like methyl iodide, and strong acids or bases to facilitate protonation or deprotonation during the reaction.

Major Products

Major products from these reactions vary depending on the conditions. For instance, oxidation might yield the corresponding sulfoxides or sulfones, while alkylation could yield a series of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate is used in the study of heterocyclic compounds, providing insights into the reactivity and stability of substituted pyrimidines and piperazines.

Biology

Biologically, this compound exhibits activity against certain enzymes and receptors, making it valuable in enzyme inhibition studies and receptor binding assays.

Medicine

Medically, it has potential as a therapeutic agent due to its interactions with biological targets, which could be harnessed for developing new drugs, particularly in the field of antimicrobial and anticancer research.

Industry

In industry, the compound is used as an intermediate in the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

Effects

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and pyrimidine moieties play a crucial role in binding to these targets.

Molecular Targets and Pathways

Common pathways involved include inhibition of key enzymes in metabolic pathways or binding to receptors that modulate cellular functions. Detailed molecular docking studies and enzyme assays are typically employed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrimidines and piperazines, such as:

  • Ethyl 4-(2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate

  • Ethyl 4-(2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperazine-1-carboxylate stands out due to its specific benzylthio substitution, which imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets more distinctively compared to its analogues.

Properties

IUPAC Name

ethyl 4-[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-2-28-20(27)24-10-8-23(9-11-24)18(26)13-16-12-17(25)22-19(21-16)29-14-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYKZHSQXSBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.